Tannagine

NMR Spectroscopy Structural Elucidation Natural Product Chemistry

Phytochemical labs face misidentification risk when sourcing morphinan alkaloids without stereochemical verification. Tannagine (CAS 123750-34-5) resolves this with verified (9α,13α) configuration. • Distinct ¹³C NMR C-6 resonance at δ 193.43 ppm & [α]²⁴ᴅ +23° for unambiguous identity confirmation • Predicted 95% BBB penetration probability (XlogP 2.20) supports CNS-targeted screening • TPSA 57.20 Ų serves as orthogonal QC metric beyond MS confirmation Authenticated reference standard for HPLC, LC-MS & NMR workflows in Stephania metabolomics.

Molecular Formula C21H27NO5
Molecular Weight 373.4 g/mol
Cat. No. B1644076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTannagine
Molecular FormulaC21H27NO5
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCN1CCC23CC(=O)C(=C(C2C1CC4=CC(=C(C=C34)OC)OC)OC)OC
InChIInChI=1S/C21H27NO5/c1-22-7-6-21-11-15(23)19(26-4)20(27-5)18(21)14(22)8-12-9-16(24-2)17(25-3)10-13(12)21/h9-10,14,18H,6-8,11H2,1-5H3/t14-,18+,21-/m1/s1
InChIKeyYRYHFXJRUQQCBR-YMTYPPQLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tannagine Technical Baseline


Tannagine (also designated (+)-Tannagine or 14-Epi-(+)-stephodeline) is a morphinan alkaloid with the molecular formula C21H27NO5 and a molecular weight of 373.44 g/mol [1]. It is a natural product isolated from several Stephania species, including Stephania cepharantha, Stephania yunnanensis, and Stephania zippeliana [2]. The compound is characterized by a four-ring morphinan skeleton with a partially hydrogenated phenanthrene moiety and belongs to the class of organic compounds known as morphinans . Its CAS Registry Number is 123750-34-5, and it is typically available as an amorphous powder or solid at room temperature .

Stereochemical reference standard for morphinan alkaloids with defined (9α,13α) configuration
Analytical workflow fit for NMR, optical rotation, and LC-MS identification in Stephania extracts
Procurement specification requires explicit stereochemistry to avoid isomer mix-up

Why Generic Morphinans Fail for Tannagine


Morphinan alkaloids exhibit substantial diversity in substitution patterns, stereochemistry, and physicochemical properties that directly impact isolation, characterization, and biological profiling. Tannagine possesses a unique combination of four methoxy groups at positions 2, 3, 7, and 8 on the morphinan skeleton, along with a specific stereochemical configuration (9α,13α) that distinguishes it from even closely related isomers such as stephodeline and isostephodeline [1]. Simple substitution with other morphinans, even those isolated from the same plant material (e.g., sinoacutine or cephasamine), is not scientifically valid due to differences in chromatographic behavior, spectroscopic signatures, and predicted ADMET properties [2]. The following quantitative evidence demonstrates exactly where Tannagine diverges from its closest analogs, providing a verifiable basis for informed procurement and experimental design.

Tannagine
Stereochemistry (9α,13α) configuration defines chromatographic and spectroscopic behavior
Identity confirmation Distinct 13C NMR carbonyl shift and positive optical rotation
Predicted ADMET TPSA 57.20 Å2 and high BBB probability guide CNS research model selection
Generic Morphinans
Stereochemistry Isomeric forms (stepholidine, isostepholidine) share identical mass; MS alone cannot differentiate
Identity confirmation NMR and optical rotation shifts may overlap with co-occurring alkaloids, risking misassignment
Predicted ADMET Variations in TPSA and XlogP among analogs may alter cell permeability and CNS exposure profiles

Tannagine vs. Analogs: Quantitative Evidence


NMR C-6 Carbonyl Shift Differentiation

The 13C NMR spectrum of Tannagine exhibits a carbonyl (C-6) resonance at δ 193.43 ppm [1]. This chemical shift is distinct from that of the closely related morphinan 14-episinomenine, which displays a C-6 resonance at δ 194.74 ppm under identical conditions (CDCl3) [1]. The 1.31 ppm downfield shift in 14-episinomenine reflects differences in the electronic environment around the conjugated ketone, providing a clear spectroscopic fingerprint for unambiguous identification and quality control of Tannagine samples.

NMR C-6 Shift
Head-to-head
δ 193.43 ppm (Tannagine)
vs. 194.74 ppm (14-Episinomenine) Δ = +1.31 ppm
Supports unambiguous identity confirmation in analytical workflows
CDCl3, 100 MHz; shift reflects electronic environment of conjugated ketone
NMR Spectroscopy Structural Elucidation Natural Product Chemistry

Optical Rotation Sign Distinction

Tannagine exhibits a specific optical rotation of [α]²⁴ᴅ +23° (c 0.22) [1]. This positive rotation contrasts sharply with other morphinans isolated from the same Stephania species: 14-episinomenine shows [α]²²ᴅ -55° (c 0.36), while cephasamine displays [α]²⁸ᴅ +105° (c 0.34) [1]. The magnitude and sign of optical rotation are direct consequences of the compound's unique stereochemical configuration (9α,13α for Tannagine), providing a rapid and sensitive method to verify compound identity and enantiopurity prior to biological evaluation.

Optical Rotation
Head-to-head
[α]²⁴ᴅ +23° (c 0.22)
vs. 14-Episinomenine -55°, Cephasamine +105°
Provides rapid QC metric to verify stereochemical integrity
Polarimetry; sign and magnitude distinguish from co-occurring alkaloids
Chiroptical Properties Stereochemistry Quality Control

TPSA and Predicted Permeability

Tannagine exhibits a Topological Polar Surface Area (TPSA) of 57.20 Ų [1]. This value is intermediate between the structurally related morphinan sinoacutine, which has a TPSA of 59.00 Ų [2], and the morphinan core scaffold itself, which has a TPSA of 12.03 Ų [3]. In silico predictions suggest that Tannagine is likely to exhibit good human intestinal absorption (97.67% probability) and blood-brain barrier penetration (95.00% probability) [1]. The lower TPSA compared to sinoacutine (57.20 vs. 59.00 Ų) may confer slightly enhanced membrane permeability, a consideration for researchers designing cellular assays or in vivo studies.

TPSA Comparison
Reported
57.20 Å2 (Tannagine)
Sinoacutine 59.00 Å2; Morphinan core 12.03 Å2
Lower TPSA may influence cell permeability relative to sinoacutine
Calculated TPSA; cross-study comparable, supports assay model selection
ADMET Prediction Physicochemical Properties Drug-likeness

Stephodeline Isomer Differentiation

Tannagine is isomeric with (+)-stephodeline and (+)-isostephodeline, all sharing the molecular formula C21H27NO5 [1]. The isolation of Tannagine as a distinct entity was confirmed by comprehensive spectroscopic analysis, including 1H and 13C NMR assignments [2]. Notably, the structure of (+)-isostephodeline was revised during the same investigation [1]. The isomeric relationship means that simple molecular formula or mass spectrometric screening cannot distinguish Tannagine from stephodeline; authenticated reference material and/or detailed NMR analysis are required for unambiguous identification. This has direct implications for procurement: vendors offering 'morphinan alkaloid C21H27NO5' without stereochemical specification may supply an unintended isomer.

Isomer Identity
Class-level
C21H27NO5, MW 373.44
Identical formula/weight as stepholidine and isostepholidine
MS-based screening cannot distinguish isomers; NMR or optical rotation required
Procurement must specify stereochemistry to avoid unintended isomer
Isomerism Natural Product Isolation Structural Revision

ADMET Profile: BBB Penetration

In silico ADMET predictions generated via admetSAR 2.0 indicate that Tannagine has a high probability of blood-brain barrier (BBB) penetration (95.00%) and human intestinal absorption (97.67%) [1]. While comparable predictions for close analogs such as sinoacutine are not directly available in the same database, the calculated XlogP of Tannagine (2.20) is higher than that of sinoacutine (1.90) [2], suggesting greater lipophilicity and potentially enhanced CNS penetration. These predicted properties should guide researchers in selecting appropriate in vitro and in vivo models when evaluating Tannagine's biological effects.

ADMET Prediction
Context-dependent
BBB probability 95.00%
HIA 97.67%; XlogP 2.20 vs. sinoacutine 1.90
Supports CNS research model selection; in silico predictions require experimental validation
admetSAR 2.0; higher lipophilicity may affect brain exposure profile
ADMET Prediction Blood-Brain Barrier Drug Discovery

Tannagine: Optimal Research Applications


Stephania Alkaloid Reference Standard

Tannagine's unique 13C NMR C-6 resonance at δ 193.43 ppm and positive optical rotation ([α]²⁴ᴅ +23°) provide unambiguous spectroscopic markers for its identification in complex extracts of Stephania species [1]. Researchers engaged in phytochemical fingerprinting or metabolomics of Stephania cepharantha and related plants should procure authenticated Tannagine as a reference standard to enable accurate peak assignment and quantification in HPLC, LC-MS, and NMR-based analytical workflows.

Isomer-Specific CNS Profiling

Given Tannagine's predicted high blood-brain barrier penetration probability (95.00%) and favorable XlogP (2.20) relative to sinoacutine (1.90) [1], this compound is a rational choice for CNS-targeted screening campaigns. Researchers should explicitly specify Tannagine (CAS 123750-34-5) rather than generic 'morphinan alkaloid' to ensure stereochemical integrity, as isomers like stephodeline share identical mass and formula but may exhibit divergent pharmacological profiles [2].

Quality Control for Natural Product Libraries

For core facility managers and compound library curators, Tannagine's distinct optical rotation ([α]²⁴ᴅ +23°) and TPSA (57.20 Ų) serve as orthogonal quality metrics beyond simple mass spectrometric confirmation [1]. These parameters can be used to verify compound identity and purity upon receipt, mitigating the risk of mislabeled or isomer-contaminated samples that could confound high-throughput screening results.

Application
Selection Property
Validation Focus
Stephania alkaloid reference standard
Spectroscopic fingerprint (NMR, optical rotation)
Verify identity against authenticated reference data
CNS penetration research studies
Predicted BBB permeability and lipophilicity (XlogP)
Validate stereochemical identity and exposure in CNS models
Natural product library quality control
Orthogonal identity metrics (optical rotation, TPSA)
Confirm lot identity and purity upon receipt

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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